6-Methyl-2H-1,3-benzodioxole-5-sulfonamide
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Overview
Description
6-Methyl-2H-1,3-benzodioxole-5-sulfonamide is an organic compound with the molecular formula C8H9NO4S It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide typically involves the reaction of 6-methyl-2H-1,3-benzodioxole with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2H-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
6-Methyl-2H-1,3-benzodioxole-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Methyl-2H-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the sulfonamide group.
6-Methyl-2H-1,3-benzodioxole-5-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfonamide group
Uniqueness
6-Methyl-2H-1,3-benzodioxole-5-sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H9NO4S |
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Molecular Weight |
215.23 g/mol |
IUPAC Name |
6-methyl-1,3-benzodioxole-5-sulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-6-7(13-4-12-6)3-8(5)14(9,10)11/h2-3H,4H2,1H3,(H2,9,10,11) |
InChI Key |
RMGCWOMJRZBUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N)OCO2 |
Origin of Product |
United States |
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